molecular formula C23H21FN4O3S2 B2693624 N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide CAS No. 1251673-57-0

N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide

Cat. No.: B2693624
CAS No.: 1251673-57-0
M. Wt: 484.56
InChI Key: HYQKSEMBDLKDHU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxadiazole, a thioether, and a furamide. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole rings . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Thioethers are organic compounds where sulfur atoms are substituted for oxygen atoms in ether groups . Furamides are amides in which the carbonyl group is attached to a furan ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings and functional groups. The benzodioxole and oxadiazole rings are likely to contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the oxadiazole ring might make it susceptible to reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodioxole and oxadiazole rings might increase its lipophilicity .

Scientific Research Applications

Anticancer Activity

A study involving the design, synthesis, and evaluation of anticancer properties of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activities against several cancer cell lines. These findings suggest a potential for N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide in cancer research due to the structural similarities, especially in the context of exploring novel therapeutic agents (Ravinaik et al., 2021).

Antiplasmodial Activities

Research on N-acylated furazan-3-amines, including derivatives related to the compound , showed activity against Plasmodium falciparum strains. This suggests potential research applications of this compound in the development of new antiplasmodial agents (Hermann et al., 2021).

Antimicrobial Screening

A study on the antimicrobial screening of thiazole-based 1,3,4-oxadiazoles highlights the potential of such compounds in discovering new antimicrobial agents. Given the structural components shared with this compound, it suggests possible applications in combating bacterial and fungal infections (Desai et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide involves the reaction of 2-furancarboxylic acid with 4-aminophenyl-2-mercaptomethyl-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole in the presence of coupling reagents to form the intermediate product. This intermediate product is then reacted with N-(tert-butoxycarbonyl)-4-aminophenylalanine methyl ester to form the final product.", "Starting Materials": [ "2-furancarboxylic acid", "4-aminophenyl-2-mercaptomethyl-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole", "coupling reagents", "N-(tert-butoxycarbonyl)-4-aminophenylalanine methyl ester" ], "Reaction": [ "Step 1: 2-furancarboxylic acid is reacted with coupling reagents to form an activated ester intermediate.", "Step 2: The activated ester intermediate is reacted with 4-aminophenyl-2-mercaptomethyl-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole to form an intermediate product.", "Step 3: The intermediate product is then reacted with N-(tert-butoxycarbonyl)-4-aminophenylalanine methyl ester to form the final product, N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide." ] }

CAS No.

1251673-57-0

Molecular Formula

C23H21FN4O3S2

Molecular Weight

484.56

IUPAC Name

2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C23H21FN4O3S2/c1-4-32-22-26-20-19(33-22)21(30)28(15-8-5-13(2)6-9-15)23(31)27(20)12-18(29)25-17-10-7-14(3)11-16(17)24/h5-11H,4,12H2,1-3H3,(H,25,29)

InChI Key

HYQKSEMBDLKDHU-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3)C)F)C4=CC=C(C=C4)C

solubility

not available

Origin of Product

United States

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